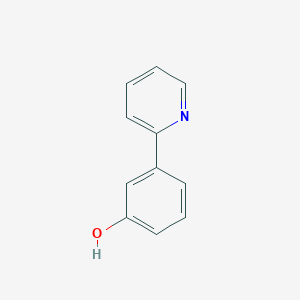

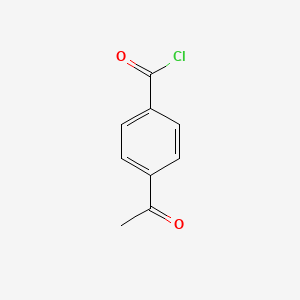

![molecular formula C11H9N3O3 B1315671 {4-[(3-硝基吡啶-2-基)氧基]苯基}胺 CAS No. 102766-76-7](/img/structure/B1315671.png)

{4-[(3-硝基吡啶-2-基)氧基]苯基}胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

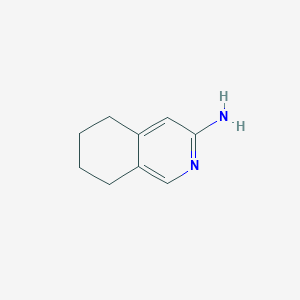

“{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” is a chemical compound used in scientific research. It contains a total of 30 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular structure of “{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” contains 30 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

The molecular weight of “{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” is approximately 245.23404 g/mol .科学研究应用

反应性和合成应用

硝基吡啶异氰酸酯,包括类似于“{4-[(3-硝基吡啶-2-基)氧基]苯基}胺”的衍生物,在 1,3-偶极环加成反应中表现出显着的反应性。这些反应通过环加成、重排和脱羧过程提供四唑啉酮和取代胺,突出了合成新型杂环化合物的潜力 (Holt & Fiksdahl, 2007)。

氧化 SNH 烷基氨基甲酰胺化

已经开发出 3-硝基吡啶的氧化 SNH 烷基氨基甲酰胺化创新方法,导致形成由烷基(1,1-二烷基)-3-(5-硝基吡啶-2-基)脲及其亚硝基类似物组成的混合物。这是首次观察到与 3-硝基吡啶的此类反应,表明合成硝基吡啶衍生物的新途径 (Avakyan 等,2017)。

替代亲核胺化

通过替代亲核取代反应实现了一种制备 3-或 4-取代-2-氨基-5-硝基吡啶的通用方法。该方法提供了一种直接胺化硝基吡啶化合物的途径,以中等至良好的产率提供所需的产物 (Bakke, Svensen, & Trevisan, 2001)。

硝基化合物的催化还原

对石墨烯基催化剂的研究表明,它们在将硝基化合物还原为胺方面非常有效。这些催化剂提供了几个优点,包括高催化能力和易于回收,强调了环境和合成应用的潜力 (Nasrollahzadeh 等,2020)。

抗癌活性

已经合成了源自 6-(4-苯基哌嗪-1-基)吡啶-3-胺的新型曼尼希碱,并测试了它们对前列腺癌细胞的抗癌活性。用于合成的先导化合物展示了增强生物活性的潜力,表明“{4-[(3-硝基吡啶-2-基)氧基]苯基}胺”衍生物在药物化学中的重要性 (Demirci & Demirbas, 2019)。

属性

IUPAC Name |

4-(3-nitropyridin-2-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECIETOJBRPOME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

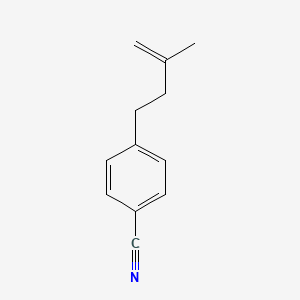

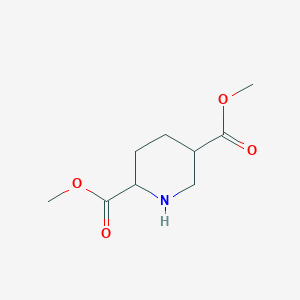

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)

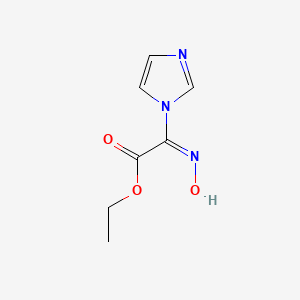

![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)